molecular formula C8H8N2O B090631 (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol CAS No. 1352395-31-3

(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol

Cat. No. B090631
M. Wt: 148.16 g/mol
InChI Key: KSNYCVDTCVBBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism Of Action

The mechanism of action of (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol is not fully understood. However, studies have suggested that the compound exerts its biological activities by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.

Biochemical And Physiological Effects

(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral properties, the compound has been shown to have antioxidant activity. It has also been found to modulate the activity of enzymes involved in various metabolic pathways in the body.

Advantages And Limitations For Lab Experiments

One of the major advantages of (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol is its potential applications in medicinal chemistry. The compound has been found to possess a range of biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol. One area of research is the development of new synthetic methods that can yield higher yields and purity of the compound. Another area of research is the investigation of the compound's potential applications in the treatment of various diseases, such as cancer and viral infections. In addition, further studies are needed to fully understand the mechanism of action of the compound and its effects on various signaling pathways in the body.

Synthesis Methods

The synthesis of (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol involves a multistep process that begins with the reaction of 2-aminopyridine with acetaldehyde. This reaction yields an intermediate product, which is then subjected to a series of chemical transformations, including cyclization and reduction, to produce the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.

Scientific Research Applications

(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.

properties

CAS RN

1352395-31-3

Product Name

(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-4-ylmethanol

InChI

InChI=1S/C8H8N2O/c11-5-6-3-9-4-8-7(6)1-2-10-8/h1-4,10-11H,5H2

InChI Key

KSNYCVDTCVBBAT-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CN=C2)CO

Canonical SMILES

C1=CNC2=C1C(=CN=C2)CO

synonyms

4-(HydroxyMethyl)-6-azaindole

Origin of Product

United States

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